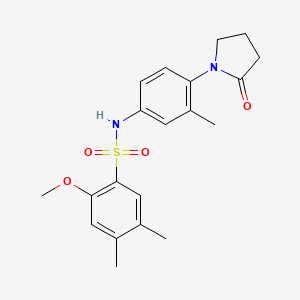

2-methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-13-11-18(26-4)19(12-14(13)2)27(24,25)21-16-7-8-17(15(3)10-16)22-9-5-6-20(22)23/h7-8,10-12,21H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZLFBHVACIZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, commonly referred to by its IUPAC name, is a sulfonamide compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C20H24N2O4S

- Molecular Weight : 388.48 g/mol

- CAS Number : 942012-70-6

The compound features a sulfonamide group, which is known for its role in various medicinal applications, particularly as antibacterial agents.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth by interfering with the folic acid synthesis pathway, similar to other sulfonamides. A study on related compounds showed that modifications in the aromatic and sulfonamide moieties can enhance antimicrobial potency against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Sulfonamides

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| 2-Methoxy... | TBD | TBD |

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds similar to this compound can modulate inflammatory responses. For instance, they may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A dissertation explored novel inhibitors targeting Mycobacterium tuberculosis cell wall biosynthesis and reported promising results for structurally related sulfonamides. The study emphasized the importance of structural modifications in enhancing efficacy against resistant strains of bacteria . -

Case Study on Inflammatory Response :

Another study investigated the effects of related compounds on RAW264.7 cells treated with LPS. The results indicated that certain modifications could lead to a significant reduction in nitric oxide production and cytokine release, highlighting the potential of these compounds in managing inflammatory conditions .

Research Findings

Recent research has focused on optimizing the pharmacological profiles of sulfonamide derivatives through structural modifications. The findings suggest that:

- Substituents on the aromatic ring can significantly influence both antimicrobial and anti-inflammatory activities.

- The introduction of specific functional groups may enhance solubility and bioavailability, crucial for therapeutic effectiveness.

Comparison with Similar Compounds

4-(2-Oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide (Compound 31)

Structural Differences :

- Sulfonamide benzene ring : Compound 31 lacks the 4,5-dimethyl and 2-methoxy groups present in the target compound.

- N-linked substituent : Compound 31 features a 3,4,5-trimethoxyphenyl group, whereas the target compound has a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group.

Physicochemical Properties :

Functional Implications :

- Bioactivity : The 3,4,5-trimethoxyphenyl group in Compound 31 is a common pharmacophore in antitubulin agents (e.g., combretastatins), suggesting possible antiproliferative activity. The target compound’s 2-oxopyrrolidin group may favor interactions with proteases or kinases.

4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide (CAS 871486-55-4)

Structural Differences :

- Sulfonamide benzene ring : This compound has a 4-methoxy group , contrasting with the target’s 2-methoxy-4,5-dimethyl substitution.

- N-linked substituent : A morpholine sulfonyl group replaces the 2-oxopyrrolidin moiety.

Functional Implications :

- Solubility : The morpholine sulfonyl group introduces polarity, likely improving aqueous solubility compared to the target compound’s lactam ring.

- Electron Effects : Morpholine’s electron-donating properties may alter binding kinetics in enzymatic assays relative to the 2-oxopyrrolidin group.

Patent Derivatives (EP 2 697 207 B1)

Structural Differences :

- Example compounds in this patent feature oxazolidinone cores and trifluoromethyl groups, diverging significantly from the target compound’s benzenesulfonamide scaffold.

Functional Implications :

- Mechanistic Diversity: Oxazolidinones are associated with antibacterial activity (e.g., linezolid), suggesting divergent therapeutic targets compared to sulfonamides.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Preparation of 3-Methyl-4-(2-oxopyrrolidin-1-yl)aniline

The amine precursor, 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline, is synthesized via Buchwald-Hartwig amination. A mixture of 4-bromo-3-methylaniline and pyrrolidin-2-one undergoes palladium-catalyzed coupling using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands in toluene at 110°C for 24 hours. This yields the intermediate with >80% purity after column chromatography.

Reaction Equation:

$$

\text{4-Bromo-3-methylaniline} + \text{Pyrrolidin-2-one} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{3-Methyl-4-(2-oxopyrrolidin-1-yl)aniline} + \text{HBr}

$$

Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared via chlorosulfonation of 2-methoxy-4,5-dimethylbenzene. The reaction employs chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by gradual warming to room temperature. Excess thionyl chloride (SOCl₂) is added to convert the sulfonic acid intermediate to the sulfonyl chloride, achieving 92% yield after distillation.

Optimization Note:

Lower temperatures (0–5°C) minimize polysubstitution, while SOCl₂ ensures complete conversion of -SO₃H to -SO₂Cl.

Sulfonamide Bond Formation

The final step involves coupling 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline. This is conducted in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base at 0°C, followed by stirring at room temperature for 12 hours. The crude product is purified via recrystallization from ethanol/water (3:1), yielding 75–82% of the target compound.

Critical Parameters:

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

A microwave-assisted protocol reduces reaction time from 12 hours to 30 minutes. Combining equimolar sulfonyl chloride and aniline in dimethylformamide (DMF) with K₂CO₃ under microwave irradiation (150°C, 300 W) achieves 88% yield. However, DMF complicates purification due to high boiling point.

Solid-Phase Synthesis

Immobilizing the aniline on Wang resin via its amino group allows stepwise addition of sulfonyl chloride. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 70% yield but requires specialized equipment.

Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Classical (THF/Et₃N) | 0°C → RT, 12 hr | 75–82 | 98 |

| Microwave (DMF/K₂CO₃) | 150°C, 30 min | 88 | 95 |

| Solid-Phase (Wang resin) | TFA cleavage, 2 hr | 70 | 90 |

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The 2-oxopyrrolidin-1-yl group introduces steric bulk, slowing sulfonamide formation. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) at 50°C improves reaction kinetics, increasing yield to 85%.

Regioselectivity in Chlorosulfonation

Competing sulfonation at the 3-position of the methoxy-substituted benzene is minimized by employing excess ClSO₃H (3 equiv.) and short reaction times (<2 hr).

Characterization and Validation

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Sulfonylation : Reacting the benzenesulfonyl chloride precursor with the amine-containing intermediate under basic conditions (e.g., potassium carbonate in acetonitrile) .

- Condensation : Introducing the 2-oxopyrrolidin-1-yl moiety via nucleophilic substitution or palladium-catalyzed coupling .

- Key Considerations : Optimize solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C) to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>95%) and resolve isomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this sulfonamide derivative?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling reactions to reduce reaction time .

- Yield Tracking : Use in-situ FTIR or TLC to monitor reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase assays) .

- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., liver microsome assays) to account for metabolite interference .

- Structural Confirmation : Re-analyze bioactive batches via X-ray crystallography to rule out polymorphic variations .

Q. How should researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify the methoxy, dimethyl, or 2-oxopyrrolidinyl groups systematically .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases or GPCRs) .

- Site-Directed Mutagenesis : Validate docking predictions by mutating key residues in the target protein .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Methodological Answer :

- Knockdown/Overexpression Studies : Use siRNA or CRISPR to modulate putative targets and assess phenotypic rescue .

- Competitive Binding Assays : Employ fluorescent probes (e.g., BODIPY-labeled analogs) to quantify target engagement .

- Pathway Analysis : Combine RNA-seq and phosphoproteomics to map downstream signaling effects .

Data Analysis and Contradiction Management

Q. How to address discrepancies in solubility and stability data across studies?

- Methodological Answer :

- Standardized Protocols : Use biorelevant media (e.g., FaSSIF/FeSSIF) for solubility assays .

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation products via LC-MS .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC/IC values .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.